25,26-Dihydroxy Vitamin D3-d3
Description
Properties
Molecular Formula |
C₂₇H₄₁D₃O₃ |
|---|---|
Molecular Weight |
419.65 |
Synonyms |
(6R)-2-methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-1,2-Heptanediol-d3; (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25,26-triol-d3; 9,10-Secocholesta-5,7,10(19)-tri |
Origin of Product |
United States |
Scientific Research Applications
25,26-Dihydroxy Vitamin D3-d3 exhibits several biological activities akin to other vitamin D metabolites. It plays a crucial role in:
- Calcium Homeostasis : Like other vitamin D metabolites, it aids in regulating calcium and phosphorus levels in the body, which are essential for bone health and metabolic functions .
- Bone Mineralization : The compound is involved in stimulating intestinal calcium transport and mobilizing bone minerals, contributing to overall bone density and strength .
Clinical Applications
The clinical implications of 25,26-Dihydroxy Vitamin D3-d3 are being explored in various contexts:
- Osteoporosis Treatment : Research suggests that vitamin D metabolites can enhance bone mineral density and may be beneficial in treating osteoporosis. The synergistic effects with other vitamins, such as vitamin K, have also been noted .
- Cancer Research : Some studies indicate that vitamin D metabolites may play a role in cancer prevention and treatment by influencing cell differentiation and apoptosis . The specific mechanisms through which 25,26-Dihydroxy Vitamin D3-d3 operates are still under investigation.
Analytical Methods for Measurement
Accurate measurement of 25,26-Dihydroxy Vitamin D3-d3 levels is critical for understanding its physiological roles and potential therapeutic applications. Recent advancements include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been validated for the simultaneous determination of various vitamin D metabolites, including 25,26-Dihydroxy Vitamin D3-d3. It demonstrates high accuracy and reliability for clinical assessments .
Case Studies and Research Findings
Several studies have highlighted the significance of 25,26-Dihydroxy Vitamin D3-d3 in clinical settings:
- A study involving patients with vitamin D deficiency showcased how the measurement of various vitamin D metabolites could help identify deficiencies and tailor supplementation strategies effectively .
- Another investigation into the interactions between vitamin D metabolites and their receptors revealed insights into how these compounds can modulate gene expression related to bone health and metabolic processes .
Comparison with Similar Compounds
24,25-Dihydroxyvitamin D3 (24,25(OH)₂D3)
- Structure : Hydroxylation at C-24 and C-25 positions.
- Biological Role : Acts as a biomarker for vitamin D status and contributes to bone mineralization. The 24,25(OH)₂D3:25(OH)D3 ratio is used to assess vitamin D metabolic clearance .
- Activity : Exhibits weaker calcemic effects compared to 1,25(OH)₂D3 but stronger than 25,26(OH)₂D3. In vitamin D-deficient rats, 24,25(OH)₂D3 restored calcium absorption at doses 10× lower than 25,26(OH)₂D3 .
- Receptor Binding : Binds vitamin D-binding protein (DBP) with lower affinity than 25(OH)D3 but higher than 25,26(OH)₂D3 .
Stereoisomeric Differences
25,26(OH)₂D3-d3 exists as two stereoisomers:
Table 2: Stereoisomer-Specific Properties
| Stereoisomer | DBP Binding Affinity | Metabolic Clearance Rate |
|---|---|---|
| 25(R),26(OH)₂D3 | High | Slow |
| 25(S),26(OH)₂D3 | Low | Rapid |
Comparison with Active Metabolites and Drugs
1,25-Dihydroxyvitamin D3 (Calcitriol)
25-Hydroxyvitamin D3 (Calcidiol)
- Metabolic Role: 25(OH)D3 is the primary circulating metabolite, whereas 25,26(OH)₂D3-d3 is a minor degradation product.
- Clinical Utility : 25(OH)D3 is the standard biomarker for vitamin D status, while 25,26(OH)₂D3-d3 is used in tracer studies to assess metabolic pathways .
Key Research Findings
Synthesis : 25,26(OH)₂D3-d3 is synthesized via Pd-catalyzed cross-coupling reactions, with deuterium incorporation enhancing metabolic stability for pharmacokinetic studies .
Biological Activity : In rat models, 25,26(OH)₂D3-d3 restored calcium absorption at 100 nmol/kg doses, compared to 10 nmol/kg for 24,25(OH)₂D3 .
Cholesterol Synthesis Inhibition : At 2 µg/mL, 25,26(OH)₂D3-d3 inhibits HMG-CoA reductase activity in intestinal cells, a property absent in 1,25(OH)₂D3 .
Q & A
Q. How is 25,26-Dihydroxy Vitamin D3-d3 synthesized and characterized for use as an internal standard in vitamin D metabolite studies?
25,26-Dihydroxy Vitamin D3-d3 is synthesized by deuterating the methyl protons at C-26 and C-27 positions of 25,26-Dihydroxy Vitamin D2. Its isotopic purity (98 atom % D) and chemical purity (97% CP) are validated via mass spectrometry (MS) and chromatographic methods (e.g., HPLC). The compound is typically dissolved in ethanol (100 µg/mL) and stored at -20°C to ensure stability . Researchers should confirm batch-specific purity certificates and perform in-house validation via spiked recovery experiments in biological matrices to ensure accuracy in quantification .
Q. What are the key methodological considerations when using 25,26-Dihydroxy Vitamin D3-d3 in LC-MS/MS assays?
Critical steps include:
- Sample preparation : Use low-light conditions to prevent photodegradation. Protein precipitation with acetonitrile followed by liquid-liquid extraction (LLE) with ethyl acetate improves recovery of vitamin D metabolites .
- Derivatization : Employ PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization efficiency and specificity in MS detection .
- Internal standard calibration : Use deuterated analogs (e.g., d6-25OHD3) to correct for matrix effects and instrument variability. Validate linearity across physiological ranges (e.g., 5–200 ng/mL) .
Q. How does isotopic labeling (deuteration) improve the accuracy of vitamin D metabolite quantification?
Deuterated standards like 25,26-Dihydroxy Vitamin D3-d3 co-elute with endogenous metabolites but are distinguishable via mass shifts in MS. This minimizes ion suppression/enhancement artifacts and enables precise correction for extraction efficiency losses, particularly in complex biological matrices (e.g., plasma, serum) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of 25,26-Dihydroxy Vitamin D3 versus its deuterated form?
Discrepancies may arise from differences in receptor binding affinity or metabolic stability. For example, 25(S),26-dihydroxyvitamin D3 is a precursor to 1,25,26-trihydroxyvitamin D3, which exhibits 10% lower binding affinity to the intestinal vitamin D receptor (VDR) compared to 1,25(OH)2D3 . Deuterated forms may alter pharmacokinetics due to isotopic effects on enzyme kinetics. To address this:
Q. What experimental designs are optimal for studying the role of 25,26-Dihydroxy Vitamin D3-d3 in bone fracture healing?
- Animal models : Use tibial fracture models in vitamin D-deficient chicks or rodents. Monitor fracture callus formation via µCT and biomechanical testing .
- Biomarker analysis : Quantify serum 24,25(OH)2D3/25(OH)D3 ratios via LC-MS/MS to assess vitamin D sufficiency, as low ratios correlate with impaired bone healing .
- Intervention studies : Adminstrate 25,26-Dihydroxy Vitamin D3-d3 alongside 1,25(OH)2D3 to evaluate synergistic effects on osteoblast differentiation markers (e.g., ALP, osteocalcin) .
Q. How do demographic factors (e.g., race) influence the interpretation of 25,26-Dihydroxy Vitamin D3-d3 data in clinical studies?
Black individuals exhibit lower 25(OH)D3 and 24,25(OH)2D3 levels than whites, but similar vitamin D metabolite ratios (VMR), suggesting universal thresholds may apply for deficiency diagnosis . However, differences in vitamin D-binding protein (DBP) concentrations require adjustment in total metabolite assays. Stratify analyses by race and measure DBP levels to avoid confounding .
Q. What are the challenges in quantifying 25,26-Dihydroxy Vitamin D3-d3 in dried blood spots (DBS) versus plasma?
DBS introduces variability due to hematocrit effects and lower metabolite recovery (e.g., CV% up to 13.39% at 5 ng/mL). Mitigation strategies include:
- Normalize results to hematocrit-adjusted extraction volumes .
- Use deuterated internal standards to correct for spot-to-spot variability .
- Validate against plasma LC-MS/MS results in a subset of samples .
Methodological Resources
- Analytical Standards : Source deuterated analogs (e.g., 25,26-Dihydroxy Vitamin D3-d3) from certified suppliers (e.g., TRC Chemicals) with batch-specific certificates .
- Assay Protocols : Refer to validated methods for vitamin D metabolite extraction, derivatization, and LC-MS/MS parameters .
- Data Interpretation : Use race-adjusted reference intervals for metabolite ratios and account for DBP concentrations in population studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
